molecular formula C9H9BrN2 B15275255 7-Bromo-2-ethylimidazo[1,2-a]pyridine

7-Bromo-2-ethylimidazo[1,2-a]pyridine

Cat. No.: B15275255
M. Wt: 225.08 g/mol
InChI Key: ULRKPCDDQOTHNA-UHFFFAOYSA-N
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Description

7-Bromo-2-ethylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 7th position and an ethyl group at the 2nd position makes this compound unique and potentially useful in various chemical and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-2-ethylimidazo[1,2-a]pyridine typically involves the condensation of 2-aminopyridine with an appropriate brominated aldehyde or ketone. One common method is the reaction of 2-aminopyridine with 2-bromoacetophenone under acidic conditions to form the desired imidazo[1,2-a]pyridine scaffold . The reaction is usually carried out in the presence of a catalyst such as acetic acid or hydrochloric acid, and the reaction mixture is heated to reflux for several hours.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-2-ethylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The imidazo[1,2-a]pyridine ring can be reduced under specific conditions to form dihydro derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Major Products Formed

    Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydroimidazo[1,2-a]pyridine derivatives.

Scientific Research Applications

7-Bromo-2-ethylimidazo[1,2-a]pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Bromo-2-ethylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the disruption of cellular processes. The exact molecular targets and pathways can vary depending on the specific biological activity being investigated. In the context of anticancer research, it may induce apoptosis in cancer cells by targeting key signaling pathways .

Comparison with Similar Compounds

Similar Compounds

    2-Ethylimidazo[1,2-a]pyridine: Lacks the bromine atom at the 7th position.

    7-Chloro-2-ethylimidazo[1,2-a]pyridine: Contains a chlorine atom instead of bromine.

    7-Bromo-2-methylimidazo[1,2-a]pyridine: Contains a methyl group instead of an ethyl group.

Uniqueness

7-Bromo-2-ethylimidazo[1,2-a]pyridine is unique due to the presence of both the bromine atom and the ethyl group, which can influence its chemical reactivity and biological activity. The bromine atom can participate in halogen bonding, enhancing the compound’s interaction with biological targets. The ethyl group can affect the compound’s lipophilicity and membrane permeability, potentially improving its pharmacokinetic properties.

Properties

Molecular Formula

C9H9BrN2

Molecular Weight

225.08 g/mol

IUPAC Name

7-bromo-2-ethylimidazo[1,2-a]pyridine

InChI

InChI=1S/C9H9BrN2/c1-2-8-6-12-4-3-7(10)5-9(12)11-8/h3-6H,2H2,1H3

InChI Key

ULRKPCDDQOTHNA-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN2C=CC(=CC2=N1)Br

Origin of Product

United States

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